molecular formula C21H39O10P B14205122 8-Oxabicyclo[5.1.0]octan-2-ol;phosphoric acid CAS No. 845726-64-9

8-Oxabicyclo[5.1.0]octan-2-ol;phosphoric acid

Cat. No.: B14205122
CAS No.: 845726-64-9
M. Wt: 482.5 g/mol
InChI Key: IHVHBYJEPXVERD-UHFFFAOYSA-N
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Description

8-Oxabicyclo[5.1.0]octan-2-ol;phosphoric acid is a chemical compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of both an oxabicyclo and a phosphoric acid moiety in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxabicyclo[5.1.0]octan-2-ol typically involves a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers. This reaction is promoted by tempo oxoammonium tetrafluoroborate (T+BF4−) and zinc bromide (ZnBr2), allowing for the efficient construction of the oxabicyclo structure .

Industrial Production Methods

While specific industrial production methods for 8-Oxabicyclo[5.1.0]octan-2-ol;phosphoric acid are not well-documented, the synthetic routes mentioned above can be adapted for larger-scale production. The use of efficient catalysts and optimized reaction conditions can facilitate the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

8-Oxabicyclo[5.1.0]octan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of 8-Oxabicyclo[5.1.0]octan-2-ol include oxidizing agents like tempo oxoammonium tetrafluoroborate and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and the presence of catalysts to ensure efficient reactions.

Major Products Formed

The major products formed from the reactions of 8-Oxabicyclo[5.1.0]octan-2-ol depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

8-Oxabicyclo[5.1.0]octan-2-ol;phosphoric acid has several scientific research applications:

    Chemistry: The compound is used in organic synthesis for constructing complex molecular architectures.

    Biology: It can be used as a building block for biologically active molecules.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development and medicinal chemistry.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Oxabicyclo[5.1.0]octan-2-ol;phosphoric acid involves its interaction with various molecular targets and pathways. The oxabicyclo moiety can participate in ring-opening reactions, while the phosphoric acid group can engage in phosphorylation reactions. These interactions can modulate biological pathways and contribute to the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Oxabicyclo[5.1.0]octan-2-ol;phosphoric acid is unique due to its combination of an oxabicyclo structure and a phosphoric acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.

Properties

CAS No.

845726-64-9

Molecular Formula

C21H39O10P

Molecular Weight

482.5 g/mol

IUPAC Name

8-oxabicyclo[5.1.0]octan-2-ol;phosphoric acid

InChI

InChI=1S/3C7H12O2.H3O4P/c3*8-5-3-1-2-4-6-7(5)9-6;1-5(2,3)4/h3*5-8H,1-4H2;(H3,1,2,3,4)

InChI Key

IHVHBYJEPXVERD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(O2)C(C1)O.C1CCC2C(O2)C(C1)O.C1CCC2C(O2)C(C1)O.OP(=O)(O)O

Origin of Product

United States

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